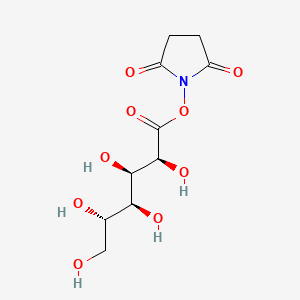
5-Heptyl-2-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C₁₄H₂₄O₂N. It is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the second position and a cyano group (-CN) at the fifth position, along with a heptyl chain (C₇H₁₅) attached to the first position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Heptanol Derivative Synthesis: The compound can be synthesized by reacting heptanol with cyanogen bromide in the presence of a base such as sodium hydroxide.
Benzene Derivative Synthesis: Another method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline, and subsequent reaction with heptanoic acid chloride to introduce the heptyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are used.
Major Products Formed:
Oxidation: 5-Heptyl-2-hydroxybenzaldehyde or 5-Heptyl-2-hydroxybenzoic acid.
Reduction: 5-Heptyl-2-aminobenzonitrile.
Substitution: Brominated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-2-hydroxybenzonitrile has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-heptyl-2-hydroxybenzonitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the fourth position.
3-Heptyl-2-hydroxybenzonitrile: Similar structure but with the heptyl group at the third position.
2-Heptyl-3-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the third position.
Uniqueness: 5-Heptyl-2-hydroxybenzonitrile is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This arrangement allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
52899-66-8 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
5-heptyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C14H19NO/c1-2-3-4-5-6-7-12-8-9-14(16)13(10-12)11-15/h8-10,16H,2-7H2,1H3 |
InChI-Schlüssel |
LNRNXTQHDQVBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC(=C(C=C1)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium](/img/structure/B15354854.png)



![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)

![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
![6-prop-2-ynyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354906.png)

![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

